3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one
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Description
“2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol” is a compound with the CAS Number: 27166-46-7 and a molecular weight of 163.18 g/mol .
Synthesis Analysis
There are several methods to synthesize pyrazolo[1,5-a]pyrimidines. One method involves the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . Another method involves the preparation of fluoroalkyl- and fluoroalkynyl- analogues from a common iodinated intermediate via Sonogashira coupling reactions .Molecular Structure Analysis
The molecular formula of “2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol” is C8H9N3O . The InChIKey is LGQMDCIHBYTQJU-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves reactions like 1,3 dipolar cycloaddition and Sonogashira coupling .Physical and Chemical Properties Analysis
The compound “2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol” is a solid substance with a melting point of 251 - 253 .Safety and Hazards
Properties
IUPAC Name |
3-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-15-13-22(29-21(24-15)12-16(2)26-29)27-10-8-18(9-11-27)14-28-17(3)25-20-7-5-4-6-19(20)23(28)30/h4-7,12-13,18H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUCPKASJUDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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